molecular formula C11H12ClFO3S B12823823 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride

3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride

Cat. No.: B12823823
M. Wt: 278.73 g/mol
InChI Key: PJMHGHJLPGQPGT-UHFFFAOYSA-N
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Description

3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a sulfonyl chloride group, and a 3-methylbut-2-en-1-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves multiple stepsThe final step involves the etherification of the intermediate with 3-methylbut-2-en-1-ol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Peroxides and other strong oxidizing agents can be used for oxidation reactions.

    Catalysts: Acid or base catalysts are often employed to facilitate reactions involving the ether linkage.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone derivative .

Scientific Research Applications

3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride exerts its effects depends on the specific context of its use. In chemical reactions, the sulfonyl chloride group is highly reactive, making it a useful intermediate for introducing sulfonyl groups into other molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid
  • 3-Fluorobenzoic acid, 3-methylbut-2-enyl ester
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity patterns.

Properties

Molecular Formula

C11H12ClFO3S

Molecular Weight

278.73 g/mol

IUPAC Name

3-fluoro-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClFO3S/c1-8(2)5-6-16-11-4-3-9(7-10(11)13)17(12,14)15/h3-5,7H,6H2,1-2H3

InChI Key

PJMHGHJLPGQPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F)C

Origin of Product

United States

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